Landiolol hydrochloride is a synthetic, ultra-short-acting β1-selective adrenergic receptor blocking agent. [] It is classified as a beta-blocker, specifically a beta-1 selective antagonist. [, , , , ] Landiolol hydrochloride plays a significant role in scientific research as a valuable tool for studying cardiovascular function and for investigating its potential therapeutic benefits in various cardiovascular conditions.
Landiolol hydrochloride is classified under the pharmacological category of beta-blockers. It is derived from the compound landiolol, which has the chemical formula and a molecular weight of 546.06 g/mol. The compound is recognized for its selective action on beta-1 adrenergic receptors, distinguishing it from non-selective beta-blockers that affect both beta-1 and beta-2 receptors.
The synthesis of landiolol hydrochloride involves several steps, typically including the formation of key intermediates followed by their conversion into the final product. Recent methods have emphasized efficiency and cost-effectiveness, utilizing phase transfer catalysis to shorten reaction times and improve yields.
Landiolol hydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity:
The structural representation showcases a morpholine ring, a propanoic acid moiety, and various hydroxyl and amine groups that facilitate its interaction with beta-adrenergic receptors.
Landiolol hydrochloride participates in various chemical reactions primarily during its synthesis:
Landiolol exerts its pharmacological effects by selectively blocking beta-1 adrenergic receptors located primarily in cardiac tissue. This action results in:
Landiolol hydrochloride is primarily utilized in clinical settings for:
Landiolol hydrochloride originated from research by Ono Pharmaceutical Co., with initial development focusing on overcoming limitations of existing short-acting beta-blockers like esmolol. Key milestones include:
Table: Global Regulatory Approval Timeline of Landiolol Hydrochloride
| Year | Country/Region | Indication(s) | Brand Name(s) | 
|---|---|---|---|
| 2002 | Japan | Atrial fibrillation, atrial flutter, tachycardia | Onoact® | 
| 2020 | China | Cardiac arrhythmias | Not specified | 
| 2023 | Canada | Supraventricular tachycardia | Sibboran® | 
| 2024 | USA | Supraventricular tachycardia (AF/AFL) | Rapiblyk™ | 
The 2024 FDA approval was based on five randomized controlled trials (n=317) demonstrating 40–90% heart rate reduction efficacy within 10 minutes versus 0–11% for placebo [4] [7].
Landiolol hydrochloride belongs to multiple therapeutic classifications:
Approved Indications:
Chemical Structure
Table: Structural Comparison with Related Beta-Blockers
| Parameter | Landiolol | Esmolol | Metoprolol | 
|---|---|---|---|
| β1:β2 Selectivity Ratio | 255:1 | 30:1 | 3:1 | 
| Elimination Half-life | 3–4 minutes | 9 minutes | 3–4 hours | 
| Metabolic Pathway | Plasma esterases | Erythrocyte esterases | Hepatic CYP2D6 | 
| Protein Binding | <10% | 55% | 12% | 
Structure-Activity Relationships
The structural design enables key pharmacological advantages: ultra-short half-life (3–4 minutes), rapid onset (<10 minutes), and superior hemodynamic stability compared to older beta-blockers [1] [7] [9].
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7